molecular formula C19H25N3O5 B11467381 Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11467381
M. Wt: 375.4 g/mol
InChI Key: PHWRBWDSUMWEFT-UHFFFAOYSA-N
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Description

METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with urea and a suitable catalyst, such as p-toluenesulfonic acid, to yield the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other tetrahydropyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O5/c1-25-14-7-6-12(10-15(14)26-2)17-16(18(23)27-3)13(20-19(24)21-17)11-22-8-4-5-9-22/h6-7,10,17H,4-5,8-9,11H2,1-3H3,(H2,20,21,24)

InChI Key

PHWRBWDSUMWEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCC3)C(=O)OC)OC

Origin of Product

United States

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